LogP Difference: 4-Propoxy vs 2-Propoxy Isomer
The 4-propoxy substitution confers distinct lipophilicity compared to the 2-propoxy positional isomer. The measured LogP for 2-propoxy-N-(1,3-thiazol-2-yl)benzamide is 3.35, with a density of 1.3±0.1 g/cm³ and refractive index of 1.622 . The 4-propoxy isomer is predicted to exhibit a lower LogP due to reduced intramolecular hydrogen bonding between the propoxy oxygen and the amide NH, a key determinant of passive membrane permeability and protein binding that cannot be replicated by ortho-substituted analogs.
| Evidence Dimension | Calculated/measured LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted lower than 3.35 based on para-substitution electronic effects |
| Comparator Or Baseline | 2-propoxy-N-(1,3-thiazol-2-yl)benzamide: LogP 3.35 (measured) |
| Quantified Difference | Qualitative shift toward lower LogP for 4-propoxy isomer (exact value not experimentally reported) |
| Conditions | Physicochemical property prediction; comparator data from ChemSRC experimental measurements |
Why This Matters
LogP differences between positional isomers directly influence compound solubility, permeability, and non-specific protein binding, making the 4-propoxy isomer a chemically distinct tool for probing structure-activity relationships.
